![molecular formula C14H18BF3O3 B2783420 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2377611-99-7](/img/structure/B2783420.png)
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester
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Overview
Description
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377611-99-7 . It has a molecular weight of 302.1 and its IUPAC name is (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7,19H,8H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
- HIV Protease Inhibitors : Researchers have explored this compound as a building block for designing novel HIV protease inhibitors. These inhibitors play a crucial role in managing HIV infections by preventing viral replication .
- mTOR Kinase Inhibitors : The synthesis of biologically active compounds, including imidazo[4,5-b]pyrazin-2-ones, has been investigated using 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester. These compounds show potential as mTOR kinase inhibitors .
Organic Synthesis and Catalysis
- Protodeboronation Reactions : Researchers have employed this compound in catalytic protodeboronation reactions. For example, it has been used to synthesize indolizidine derivatives with good diastereoselectivity .
Materials Science and Nanotechnology
- Boron-Containing Materials : Phenylboronic pinacol esters, including this compound, are considered for drug delivery devices and materials suitable for neutron capture therapy. However, their stability in water is a challenge .
Safety and Hazards
Future Directions
The future directions of research involving this compound could involve further development of the protodeboronation process , as well as exploration of other potential applications in organic synthesis. The compound’s role in Suzuki–Miyaura coupling reactions suggests it could be useful in the synthesis of a wide range of organic compounds.
properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7,19H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZQWCCYLHTYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester |
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